molecular formula C12H11BrN2O B2396757 4-bromo-N-(1-cyanocyclobutyl)benzamide CAS No. 1179754-68-7

4-bromo-N-(1-cyanocyclobutyl)benzamide

Cat. No.: B2396757
CAS No.: 1179754-68-7
M. Wt: 279.137
InChI Key: OEKCAMLQBVASSL-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyanocyclobutyl)benzamide is an organic compound with the molecular formula C12H11BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an N-(1-cyanocyclobutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-cyanocyclobutyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzoic acid and 1-cyanocyclobutylamine.

    Amidation Reaction: The 4-bromobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 1-cyanocyclobutylamine in the presence of a base such as triethylamine (Et3N) to form this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group (–CN) can be reduced to an amine (–NH2) using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 4-bromo-N-(1-aminocyclobutyl)benzamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
The compound is investigated for its role as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders and cancer. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug design.

Case Study:
A study on related compounds showed that derivatives of benzamides can serve as effective inhibitors of microRNA-21, a target in cancer therapy. These findings suggest that similar modifications to 4-bromo-N-(1-cyanocyclobutyl)benzamide could yield compounds with significant anticancer properties .

Biological Research

Biochemical Studies:
this compound is used as a tool in biochemical assays to explore protein functions and enzyme activities. Its ability to modulate specific biological pathways makes it valuable in research aimed at understanding disease mechanisms.

Example Applications:

  • Enzyme Inhibition: The compound may inhibit specific proteases or kinases, contributing to the understanding of their roles in cellular processes.
  • Target Validation: It can be utilized to validate potential drug targets in various disease models.

Material Science

Synthesis of Novel Materials:
Research has indicated that this compound can be used in the synthesis of materials with unique electronic and optical properties. Its incorporation into polymer matrices or nanocomposites could lead to advancements in material science.

Data Table: Comparison of Material Properties

PropertyThis compoundOther Related Compounds
Thermal StabilityHighModerate
Optical AbsorbanceUV-Vis activeVaries
Electrical ConductivityModerateLow

Industrial Applications

Specialty Chemicals:
The compound is explored for its utility in the development of specialty chemicals used across various industries, including pharmaceuticals and agrochemicals. Its unique properties may enhance the efficacy of products developed from it.

Applications Overview:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Agrochemicals: Potential use in developing pesticides or herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and nitrile groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-isobutylbenzamide
  • 4-bromo-N-cyclopropylbenzamide
  • 4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide

Uniqueness

4-bromo-N-(1-cyanocyclobutyl)benzamide is unique due to its combination of a bromine atom and a cyanocyclobutyl group This structural feature imparts distinct chemical properties and reactivity compared to other benzamide derivatives

Biological Activity

4-bromo-N-(1-cyanocyclobutyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C12H13BrN2O
  • CAS Number: 1179754-68-7

Synthesis:
The synthesis of this compound typically involves two main steps:

  • Formation of Acid Chloride: The starting material, 4-bromobenzoic acid, is converted into its acid chloride using thionyl chloride (SOCl2).
  • Amidation Reaction: This acid chloride is then reacted with 1-cyanocyclobutylamine in the presence of a base such as triethylamine (Et3N) to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the inhibition of specific enzymes that are critical for cancer cell growth and survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to modulate inflammatory pathways, potentially reducing inflammation in various models. This activity could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the bromine and cyanocyclobutyl groups enhances its binding affinity to these targets, leading to altered enzyme activity and subsequent biological effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-bromo-N-isobutylbenzamide Isobutyl group instead of cyanocyclobutylModerate anticancer activity
4-bromo-N-cyclopropylbenzamide Cyclopropyl groupLimited anti-inflammatory effects
4-bromo-N-(4-butyl-3-quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide Complex structure with quinolineStronger anticancer properties

This table illustrates that while other derivatives exhibit biological activity, this compound may offer distinct advantages due to its unique structural features.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Cancer Cell Lines:
    • A study involving human leukemia U937 cells demonstrated significant inhibition of cell proliferation at nanomolar concentrations when treated with this compound. The results indicated a potential pathway through which the compound could be optimized for therapeutic use against leukemia .
  • Anti-inflammatory Assays:
    • In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to control groups, suggesting a robust anti-inflammatory effect that warrants further investigation .

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c13-10-4-2-9(3-5-10)11(16)15-12(8-14)6-1-7-12/h2-5H,1,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKCAMLQBVASSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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